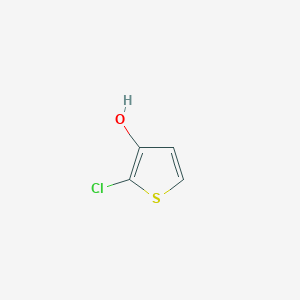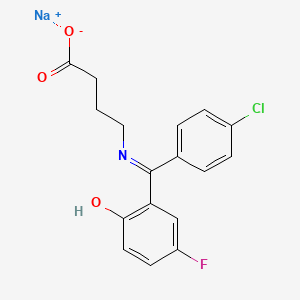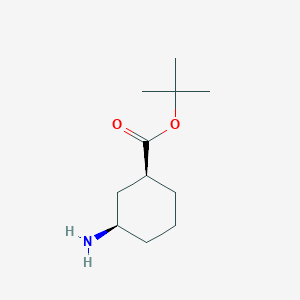methanone](/img/structure/B12836707.png)
[4-(2-Bromoethoxy)-3,5-diiodophenyl](2-butyl-3-benzofuranyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The butyl group is introduced via alkylation reactions, using butyl halides in the presence of a base such as potassium carbonate.
Bromoethoxy Substitution:
- The bromoethoxy group is introduced through nucleophilic substitution reactions, typically using bromoethanol and a suitable base.
Diiodobenzoyl Substitution:
- The diiodobenzoyl group is introduced via acylation reactions, using diiodobenzoyl chloride and a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Benzofuran Core:
- Starting with a suitable phenol derivative, the benzofuran core is formed through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases and elevated temperatures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the bromoethoxy group, converting it to an ethoxy group.
Substitution: The compound can undergo various substitution reactions, particularly at the bromoethoxy and diiodobenzoyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethoxy derivatives.
Substitution: Amino or thio derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme interactions and inhibition.
Medicine:
- Explored as a potential therapeutic agent due to its biological activities.
- Studied for its pharmacokinetic properties and potential drug interactions.
Industry:
- Used in the development of new materials with specific chemical properties.
- Investigated for its potential use in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
- 2-n-Butyl-4-[(2-chloroethoxy)-3,5-diiodobenzoyl]benzofuran
- 2-n-Butyl-4-[(2-iodoethoxy)-3,5-diiodobenzoyl]benzofuran
- 2-n-Butyl-4-[(2-methoxyethoxy)-3,5-diiodobenzoyl]benzofuran
Comparison:
- 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran is unique due to the presence of the bromoethoxy group, which imparts specific reactivity and biological activity.
- The chloroethoxy and iodoethoxy derivatives may have different reactivity and biological properties due to the different halogen atoms.
- The methoxyethoxy derivative may have different solubility and reactivity due to the presence of the methoxy group.
This detailed article provides a comprehensive overview of 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H19BrI2O3 |
|---|---|
分子量 |
653.1 g/mol |
IUPAC名 |
[2-(2-bromoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-4-yl)methanone |
InChI |
InChI=1S/C21H19BrI2O3/c1-2-3-5-14-12-16-15(6-4-7-19(16)27-14)20(25)17-10-13(23)11-18(24)21(17)26-9-8-22/h4,6-7,10-12H,2-3,5,8-9H2,1H3 |
InChIキー |
NUBBCPZHVQNZJS-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC2=C(C=CC=C2O1)C(=O)C3=C(C(=CC(=C3)I)I)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine](/img/structure/B12836624.png)
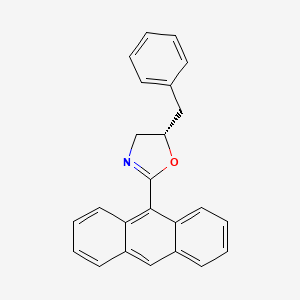

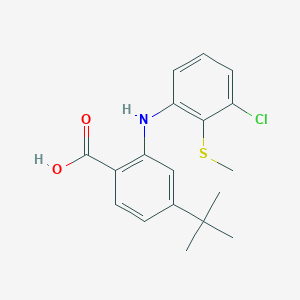
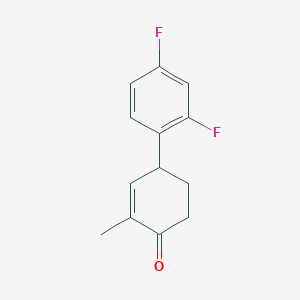
![7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B12836642.png)

![5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12836647.png)

![4-amino-N-[1-[3-(4-fluorophenyl)propyl]-4-methylpiperidin-4-yl]-5-iodo-2-methoxybenzamide](/img/structure/B12836673.png)
